1h-Benzimidazole-2-sulfonamide

Descripción general

Descripción

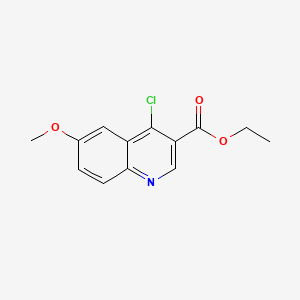

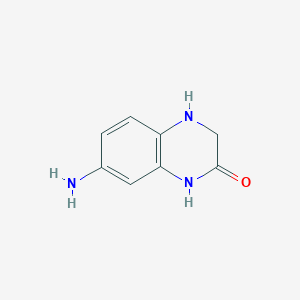

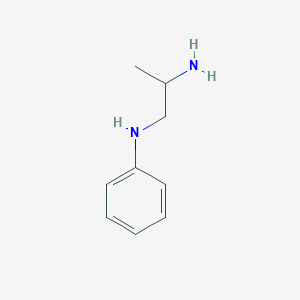

1H-Benzimidazole-2-sulfonamide is a compound with the molecular formula C7H7N3O2S . It is a derivative of benzimidazole, a bicyclic molecule composed of a benzene ring and an imidazole ring . Benzimidazole derivatives are known for their significant importance as chemotherapeutic agents in diverse clinical conditions .

Molecular Structure Analysis

The molecular structure of 1H-Benzimidazole-2-sulfonamide consists of a benzene ring fused with an imidazole ring . The compound is isostructural with naturally occurring nucleotides .Chemical Reactions Analysis

While the specific chemical reactions involving 1H-Benzimidazole-2-sulfonamide are not detailed in the retrieved papers, benzimidazole derivatives are known to exert their antitumor activity through various mechanisms such as DNA alkylation, DNA binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .Physical And Chemical Properties Analysis

1H-Benzimidazole-2-sulfonamide has a molecular weight of 197.214 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved papers.Aplicaciones Científicas De Investigación

Antimicrobial Activity

1h-Benzimidazole-2-sulfonamide: derivatives have been extensively studied for their antimicrobial properties. These compounds have shown efficacy against a broad spectrum of bacteria and fungi, making them valuable in the development of new antibiotics. The mechanism of action often involves the disruption of microbial cell wall synthesis or protein function, leading to the death of the pathogen .

Anticancer Agents

The benzimidazole nucleus is a common feature in many anticancer drugs. Research has indicated that 1h-Benzimidazole-2-sulfonamide can act as a potent inhibitor of cancer cell growth. It may work by interfering with DNA replication or by inducing apoptosis in cancer cells. This makes it a promising candidate for inclusion in chemotherapeutic regimens .

Antiviral Applications

Benzimidazole derivatives have shown potential as antiviral agents. They can inhibit the replication of various viruses, including those causing serious diseases in humans1h-Benzimidazole-2-sulfonamide may target viral enzymes or processes essential for viral replication, thus preventing the spread of the virus within the host .

Cardiovascular Therapeutics

Some benzimidazole derivatives have been found to possess cardiovascular properties, such as anti-hypertensive effects. They can modulate blood pressure by affecting the renin-angiotensin system or by acting as calcium channel blockers. This opens up possibilities for 1h-Benzimidazole-2-sulfonamide to be used in treating hypertension and other cardiovascular disorders .

Neurological Applications

In the field of neurology, benzimidazole compounds have been explored for their potential to treat neurodegenerative diseases. They may offer neuroprotective effects or modulate neurotransmitter systems, which could be beneficial in conditions like Alzheimer’s disease or Parkinson’s disease. The role of 1h-Benzimidazole-2-sulfonamide in such applications is an area of active research .

Antiparasitic Treatments

The antiparasitic activity of benzimidazole compounds is well-documented, especially in the treatment of helminth infections. They can interfere with the energy metabolism of parasites, leading to their elimination1h-Benzimidazole-2-sulfonamide derivatives could be developed into effective antiparasitic drugs with broad-spectrum activity .

Corrosion Inhibition

Interestingly, benzimidazole derivatives have also been used as corrosion inhibitors for metals and alloys. They form a protective layer on the surface of the metal, preventing oxidative damage. The application of 1h-Benzimidazole-2-sulfonamide in this field could be significant for industries looking to extend the lifespan of their metal components .

Direcciones Futuras

Benzimidazole derivatives, including 1H-Benzimidazole-2-sulfonamide, have attracted a great deal of interest among medicinal chemists due to their significant pharmacological properties . In the future, the benzimidazole scaffolds might be fused with another heterocyclic ring system to explore several novel chemically stable and potent pharmacological agents against several rare or critical diseases or with better pharmacokinetic and pharmacodynamic profiles .

Propiedades

IUPAC Name |

1H-benzimidazole-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-13(11,12)7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGHQBXKSHAQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50281362 | |

| Record name | 1h-benzimidazole-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1h-Benzimidazole-2-sulfonamide | |

CAS RN |

5435-31-4 | |

| Record name | 2-Benzimidazolesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1h-benzimidazole-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B1267833.png)

![9-Azabicyclo[6.2.0]decan-10-one](/img/structure/B1267835.png)